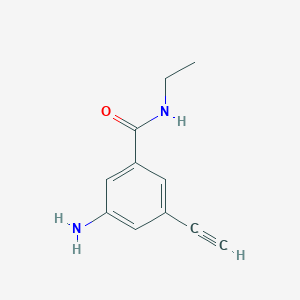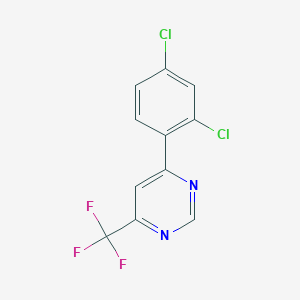![molecular formula C20H24N2O3 B13714795 N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine is a compound that features a benzyloxy group attached to an azetidine ring, which is further connected to an ethanamine chain The Cbz (carbobenzyloxy) group is a common protecting group used in organic synthesis, particularly in peptide chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine typically involves the protection of amine groups using the Cbz group. One common method involves the reaction of benzyl chloroformate with the amine group in the presence of a base such as sodium carbonate or triethylamine . The reaction proceeds under mild conditions, often at room temperature, to yield the protected amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is commonly used for the deprotection of the Cbz group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Deprotection of the Cbz group yields the free amine.
Substitution: Nucleophilic substitution yields various substituted azetidine derivatives.
科学的研究の応用
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine primarily involves its role as a protecting group in organic synthesis. The Cbz group protects the amine functionality, preventing unwanted reactions during synthetic procedures. The deprotection process, typically through hydrogenolysis, releases the free amine, allowing it to participate in subsequent reactions .
類似化合物との比較
Similar Compounds
Benzyl chloroformate: Used for the protection of amines as benzyloxycarbonyl derivatives.
N-Cbz-protected amino acids: Commonly used in peptide synthesis for the protection of amino groups.
Uniqueness
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other Cbz-protected compounds. This structural feature makes it valuable in the synthesis of specialized molecules and in the study of azetidine-containing compounds.
特性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
benzyl N-[2-(3-phenylmethoxyazetidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C20H24N2O3/c23-20(25-16-18-9-5-2-6-10-18)21-11-12-22-13-19(14-22)24-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) |
InChIキー |
GDVROQGVBLUYEO-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CCNC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



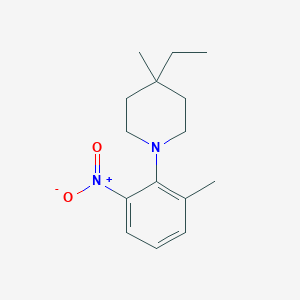
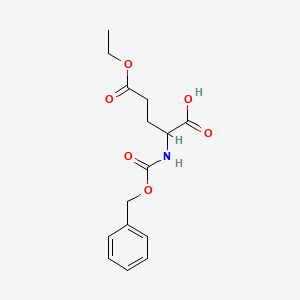
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
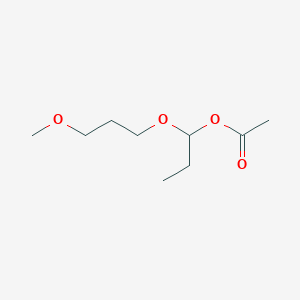
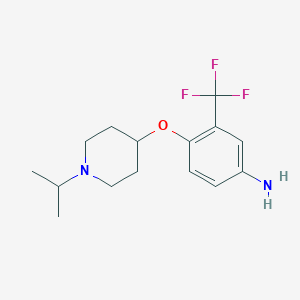
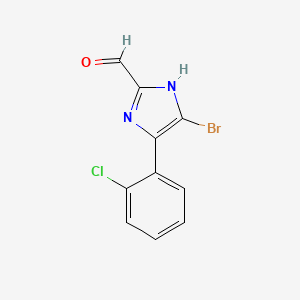
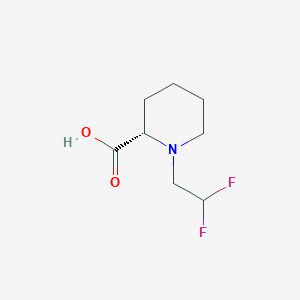
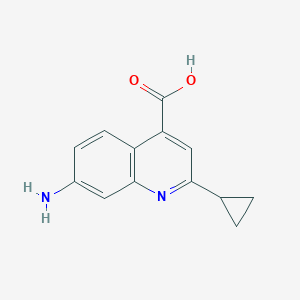


![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
